6-Iodoquinazoline-2,4-diamine
CAS No.: 132131-20-5
Cat. No.: VC21245116
Molecular Formula: C8H7IN4
Molecular Weight: 286.07 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 132131-20-5 |
---|---|
Molecular Formula | C8H7IN4 |
Molecular Weight | 286.07 g/mol |
IUPAC Name | 6-iodoquinazoline-2,4-diamine |
Standard InChI | InChI=1S/C8H7IN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) |
Standard InChI Key | KPYKRRFRJSWIQN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1I)C(=NC(=N2)N)N |
Canonical SMILES | C1=CC2=C(C=C1I)C(=NC(=N2)N)N |
Chemical Structure and Properties
6-Iodoquinazoline-2,4-diamine (CAS No. 132131-20-5) is characterized by its heterocyclic quinazoline scaffold with specific functional group substitutions that contribute to its chemical properties and biological activities.
Physical and Chemical Properties
The compound exhibits distinct physicochemical properties that make it valuable for research and potential pharmaceutical applications. Table 1 summarizes the key physical and chemical properties of 6-Iodoquinazoline-2,4-diamine.
Table 1: Physicochemical Properties of 6-Iodoquinazoline-2,4-diamine
Property | Value |
---|---|
CAS Registry Number | 132131-20-5 |
Molecular Formula | C₈H₇IN₄ |
Molecular Weight | 286.07 g/mol |
IUPAC Name | 6-iodoquinazoline-2,4-diamine |
InChI | InChI=1S/C8H7IN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) |
InChIKey | KPYKRRFRJSWIQN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1I)C(=NC(=N2)N)N |
PubChem CID | 456218 |
The compound features a planar quinazoline ring system with an iodine atom at position 6, which significantly influences its reactivity and potential for derivatization through various cross-coupling reactions . The amino groups at positions 2 and 4 provide sites for hydrogen bonding and further functionalization, making this molecule versatile for pharmaceutical development.
Structural Characteristics
The structure of 6-Iodoquinazoline-2,4-diamine comprises a fused heterocyclic system with a benzene ring fused to a pyrimidine ring, forming the quinazoline core. The presence of the iodine atom at position 6 of the benzene portion creates an opportunity for metal-catalyzed transformations, while the amino groups at positions 2 and 4 of the pyrimidine portion contribute to its potential hydrogen bonding capabilities and biological interactions.
The electronic distribution within the molecule is influenced by the electron-donating amino groups and the electron-withdrawing effects of the iodine substituent. This electronic configuration affects its reactivity patterns and interactions with biological targets.
Applications in Chemical Synthesis
6-Iodoquinazoline-2,4-diamine serves as an important building block in medicinal chemistry, particularly due to the reactivity of the iodine substituent.
Cross-Coupling Reactions
The iodine at the 6-position makes 6-Iodoquinazoline-2,4-diamine an excellent substrate for various cross-coupling reactions, including:
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Suzuki-Miyaura coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups at the 6-position, which is frequently employed to synthesize more complex quinazoline derivatives .
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Sonogashira coupling: Reaction with terminal alkynes can introduce alkynyl groups at the 6-position. For example, similar 6-iodoquinazoline derivatives have been coupled with propargyl alcohol using PdCl₂(PPh₃)₂-catalysts to yield 6-alkynylated products .
These reactions enable the transformation of 6-Iodoquinazoline-2,4-diamine into more complex molecules with diverse biological activities.
Biological Activity | Mechanism | Potential Application |
---|---|---|
Neuroprotective | Antioxidant properties | Neurological disorders |
Anticancer | PI3Kα pathway inhibition | Cancer treatment |
Antimalarial | Mechanism similar to other 2,4-diaminoquinazolines | Treatment of resistant malaria |
Related Compounds and Structural Analogs
Several structurally related compounds share similarities with 6-Iodoquinazoline-2,4-diamine, providing additional context for understanding its properties and potential applications.
6-iodo-1H-quinazoline-2,4-dione
6-iodo-1H-quinazoline-2,4-dione (CAS No. 16353-27-8) is a closely related compound with a molecular weight of 288.04 g/mol. This compound differs from 6-Iodoquinazoline-2,4-diamine in that it contains two carbonyl groups at positions 2 and 4 instead of amino groups. It serves as a potential precursor in various synthetic pathways and could be used in the synthesis of 6-Iodoquinazoline-2,4-diamine .
2,4,6-Quinazolinetriamine
2,4,6-Quinazolinetriamine (CAS No. 13741-90-7) is another related compound with a molecular weight of 175.19 g/mol. It features amino groups at positions 2, 4, and 6, instead of an iodine at position 6. This structural analog offers insights into how substitution patterns affect the properties and activities of quinazoline derivatives .
Table 3: Comparison of 6-Iodoquinazoline-2,4-diamine with Related Compounds
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
6-Iodoquinazoline-2,4-diamine | 132131-20-5 | C₈H₇IN₄ | 286.07 | Reference compound |
6-iodo-1H-quinazoline-2,4-dione | 16353-27-8 | C₈H₅IN₂O₂ | 288.04 | Carbonyl groups at positions 2 and 4 |
2,4,6-Quinazolinetriamine | 13741-90-7 | C₈H₉N₅ | 175.19 | Amino group at position 6 instead of iodine |
Research Significance and Future Directions
The research significance of 6-Iodoquinazoline-2,4-diamine lies in its potential as both a synthetic building block and a lead compound for developing therapeutically active molecules.
Significance in Medicinal Chemistry
As a versatile intermediate, 6-Iodoquinazoline-2,4-diamine offers numerous possibilities for structural modifications through its reactive iodine substituent. The quinazoline scaffold is present in many approved drugs and bioactive compounds, highlighting the importance of this core structure in drug discovery .
Future Research Directions
Several promising research directions for 6-Iodoquinazoline-2,4-diamine include:
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Development of selective PI3Kα inhibitors: Further modification of the 6-position through cross-coupling reactions could lead to more selective and potent PI3Kα inhibitors for cancer treatment .
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Exploration of neuroprotective applications: Given the reported neuroprotective properties of similar iodoquinazolinone derivatives, investigating the specific neuroprotective mechanisms of 6-Iodoquinazoline-2,4-diamine and its derivatives could yield valuable insights for treating neurodegenerative diseases.
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Investigation of antimalarial properties: Systematic evaluation of 6-Iodoquinazoline-2,4-diamine against drug-resistant strains of malaria parasites could potentially identify new leads for antimalarial drug development .
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Development of novel synthetic methodologies: Research into more efficient and sustainable synthetic routes for 6-Iodoquinazoline-2,4-diamine and its derivatives would facilitate their wider application in medicinal chemistry .
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